Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)6-7-3-4-8(5-9(7)12)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSVGMDPORMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by esterification. One common method includes the bromination of methyl 4-(2-methoxy-2-oxoethyl)benzoate using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules through various reactions, including:
- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by other nucleophiles, allowing for the introduction of different functional groups.
- Reduction Reactions : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
- Oxidation Reactions : The methoxy group can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄).
Pharmaceutical Research
Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate exhibits notable biological activity, making it a candidate for drug development. Its interactions with enzymes involved in metabolic pathways suggest potential therapeutic applications. Research indicates that it may act as an inhibitor in various enzymatic reactions, influencing metabolic processes and cellular functions .
Material Science
In material science, this compound is utilized as a precursor for synthesizing polymers and advanced materials. Its unique chemical structure allows for the development of materials with specific properties tailored for various applications, including coatings and composites .
Case Study 1: Enzymatic Inhibition
Research has shown that this compound can inhibit specific enzymes involved in oxidative stress responses. A study demonstrated its ability to modulate the activity of these enzymes, leading to altered cellular metabolism and potential therapeutic implications for diseases related to oxidative damage .
Case Study 2: Synthesis Applications
In a recent synthesis project, researchers utilized this compound as an intermediate to develop novel compounds targeting cancer pathways. The compound's reactivity allowed for efficient transformations that led to the creation of new derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its bromine atom and ester group may interact with enzymes and proteins, leading to specific biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate is compared with structurally related benzoate esters. Key differences in substituents, molecular weight, and functional groups are summarized in Table 1 .
Table 1: Structural and Physical Comparison of this compound with Analogues
Key Comparative Insights
Substituent Effects on Reactivity :
- The 2-methoxy-2-oxoethyl group in the target compound introduces steric bulk and additional electron-withdrawing effects compared to simpler substituents like trifluoromethyl (CF₃) . This enhances its electrophilicity at the bromine-bearing carbon, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
- In contrast, Methyl 3-bromo-4-(trifluoromethyl)benzoate () exhibits higher thermal stability and hydrophobicity due to the CF₃ group, making it suitable for applications requiring resistance to hydrolysis .
Positional Isomerism :
- The 4-bromo-2-(methoxy-oxoethyl) isomer () demonstrates altered regioselectivity in reactions. For example, the bromine at position 4 may direct electrophilic substitution differently compared to position 3 in the target compound. This isomer is reported in synthetic pipelines for antitumor agents .
Ester Group Variations :
- Replacement of the methyl ester with an ethyl group (e.g., Ethyl 3-bromo-4-(trifluoromethyl)benzoate , ) increases lipophilicity, enhancing membrane permeability in bioactive molecules .
Limited data exist for the target compound, but structurally similar bromo-esters are classified as hazardous (e.g., Hazard Class 4-3-III in ) .
Synthetic Utility :
- The target compound’s dual ester functionality allows sequential derivatization. For instance, the 2-methoxy-2-oxoethyl group can undergo hydrolysis to a carboxylic acid, enabling further conjugation—unlike CF₃-substituted analogues .
Research Findings
- Crystallographic Data : Phenacyl benzoate derivatives (–7) highlight the role of substituents in crystal packing and hydrogen bonding. The target compound’s methoxy-oxoethyl group may promote intermolecular interactions, affecting solubility and melting points .
Biological Activity
Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate is an organic compound with a notable structure that includes a bromine atom and an ester functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on recent studies.
- Molecular Formula : C₁₁H₁₁BrO₄
- Molar Mass : 287.11 g/mol
- Appearance : Pale yellow solid
- Melting Point : Approximately 20°C
- Solubility : Slightly soluble in chloroform and methanol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. The presence of the methoxy and oxoethyl groups enhances its reactivity towards biological targets, making it a candidate for further pharmacological studies.
Key Biological Activities
- Antiproliferative Effects :
- Antioxidant Activity :
-
Enzyme Interaction :
- This compound interacts with specific enzymes, influencing metabolic processes by acting as a substrate or inhibitor. These interactions can lead to significant alterations in cellular metabolism and signaling pathways.
The molecular mechanism of action for this compound involves several key processes:
- Binding Interactions : The compound binds to specific proteins and enzymes, altering their structure and function. This can lead to the inhibition or activation of enzymatic activity, affecting downstream cellular processes.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors or other regulatory proteins, which can impact cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | Lacks bromine atom | Used primarily as an intermediate |
| Methyl 3-bromo-4-(methoxycarbonyl)benzoate | Contains a methoxycarbonyl group | Focused on different synthetic pathways |
| Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | Contains a longer carbon chain | Explores different reactivity patterns |
Case Studies and Research Findings
- Antiproliferative Activity Study :
-
Oxidative Stress Response :
- Research indicated that this compound could enhance antioxidant defenses in cells exposed to oxidative stress, suggesting its potential utility in therapeutic applications aimed at mitigating oxidative damage.
-
Enzymatic Pathway Inhibition :
- Investigations into the compound's interaction with metabolic enzymes revealed that it could inhibit key pathways involved in energy production and metabolism, which may have implications for metabolic disorders.
Q & A
What are the established synthetic methodologies for Methyl 3-bromo-4-(2-methoxy-2-oxoethyl)benzoate, and how do reaction conditions affect yield and purity?
Methodological Answer:
Synthesis typically involves sequential esterification and substitution. A common route starts with methyl 3-bromo-4-hydroxybenzoate, where the 2-methoxy-2-oxoethyl group is introduced via alkylation with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours), yielding 45–60% . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (prevents ester hydrolysis), and stoichiometric ratios (excess alkylating agent improves yield). Purification via column chromatography (hexane/EtOAc gradient) followed by ethanol recrystallization achieves >95% purity .
| Reaction Step | Conditions | Yield/Purity | Key Parameters |
|---|---|---|---|
| Alkylation | DMF, K₂CO₃, 70°C, 18h | 45–60% | Solvent polarity, stoichiometry |
| Purification | Column chromatography (Hexane:EtOAc) | >95% purity | Gradient optimization, recrystallization |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Look for ester carbonyl signals (δ ~165–170 ppm) and methoxy protons (δ ~3.8–4.0 ppm). The bromine atom induces deshielding in adjacent protons (e.g., aromatic H at C4: δ ~7.5–8.0 ppm) .
- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve regiochemistry and confirm substituent positions via SHELXL refinement .
| Technique | Key Features | Diagnostic Signals |
|---|---|---|
| ¹H NMR | Aromatic splitting, methoxy protons | δ 3.8–4.0 (OCH₃), δ 7.5–8.0 (Ar-H) |
| X-ray Diffraction | Molecular packing, bond angles | C-Br bond length ~1.89 Å |
How can researchers resolve discrepancies between experimental NMR data and computational predictions?
Methodological Answer:
Contradictions often arise from solvent effects or conformational dynamics. To address:
DFT/GIAO Calculations : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM for DMSO-d₆) .
Molecular Dynamics (MD) : Simulate rotamer populations to assess dynamic averaging .
Cross-Validation : Compare with X-ray data to confirm geometry .
| Approach | Application | References |
|---|---|---|
| DFT/GIAO | Predict chemical shifts | |
| MD Simulations | Evaluate conformational effects |
What strategies optimize regioselectivity during the introduction of the 2-methoxy-2-oxoethyl group?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : The bromo substituent at C3 deactivates the ring, directing electrophilic substitution to C4 .
- Base Selection : Strong bases (e.g., NaH) favor deprotonation at the hydroxyl group, enhancing alkylation efficiency .
| Factor | Impact | Optimal Conditions |
|---|---|---|
| Bromo Substituent | Directs substitution to C4 | Electron-withdrawing effect |
| Solvent Polarity | Polar aprotic solvents (DMF) improve yield | DMF, 70°C |
What purification methods are recommended, and how do solvent choices impact crystallization?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/EtOAc (3:1 to 1:1 gradient) to separate ester byproducts .
- Recrystallization : Ethanol or methanol yields high-purity crystals due to polarity matching .
| Method | Solvent System | Purity Outcome |
|---|---|---|
| Column Chromatography | Hexane:EtOAc (gradient) | >95% purity |
| Recrystallization | Ethanol | Needle-shaped crystals |
How does the bromo substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing bromo group:
- Activates the Ring : Enhances susceptibility to nucleophilic attack at C4 .
- Steric Effects : Hinders bulky nucleophiles, favoring smaller reagents (e.g., methoxide over tert-butoxide) .
| Effect | Reactivity Impact | Example |
|---|---|---|
| Electronic Withdrawal | Increases electrophilicity at C4 | Facilitates SNAr reactions |
| Steric Hindrance | Limits bulky nucleophiles | Prefers methoxide |
What safety precautions are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/eye contact .
- Storage : Airtight container in a cool, dry place to prevent hydrolysis .
| Hazard | Precaution | Reference |
|---|---|---|
| Inhalation Risk | Use fume hoods | |
| Dermal Exposure | Wear nitrile gloves |
How do molecular packing interactions in crystallographic studies inform physical properties?
Methodological Answer:
X-ray studies reveal:
- Hydrogen Bonding : Methoxy and carbonyl groups form C-H···O interactions, stabilizing the lattice .
- Packing Efficiency : Bromine’s van der Waals volume reduces crystal density compared to chloro analogs .
| Interaction | Structural Impact | Reference |
|---|---|---|
| C-H···O Bonds | Stabilize crystal lattice | |
| van der Waals Effects | Influence melting point |
What in silico models predict biological activity, and how are they validated?
Methodological Answer:
- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Validation : Compare with in vitro assays (e.g., antimicrobial MIC tests) .
| Model | Application | Validation Method |
|---|---|---|
| Docking Simulations | Predict binding affinity | In vitro enzyme assays |
| QSAR | Relate structure to activity | MIC determination |
What are the challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Formation : Optimize stoichiometry and use flow chemistry for reproducibility .
- Thermal Control : Jacketed reactors maintain temperature during exothermic steps .
| Challenge | Solution | Reference |
|---|---|---|
| Byproduct Accumulation | Flow chemistry systems | |
| Temperature Spikes | Jacketed reactors with PID control |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
